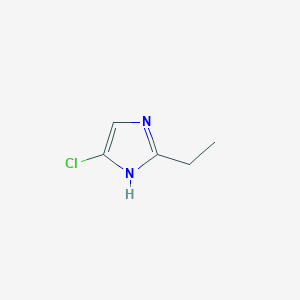

2-Ethyl-5-chloro-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGGHEGRIGNWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Transformations of 2 Ethyl 5 Chloro 1h Imidazole

Foundational Synthetic Routes to Substituted Imidazoles

The construction of the imidazole (B134444) ring is a well-established field in organic synthesis, with several named reactions providing reliable access to a diverse range of substituted derivatives. These foundational routes typically involve the condensation of three key components to form the five-membered heterocyclic ring.

One of the earliest and most versatile methods is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative), an aldehyde, and ammonia. ijcrt.org The reaction proceeds in two conceptual stages: first, the condensation of the dicarbonyl with two equivalents of ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole ring. ijcrt.org A key advantage of this method is its ability to generate 2,4,5-trisubstituted imidazoles in a single step from readily available starting materials. ijcrt.org

Another significant approach is the Radziszewski synthesis , which is closely related and often used synonymously. It also utilizes a dicarbonyl, an aldehyde, and ammonia, typically in a solvent like glacial acetic acid under reflux conditions. This method is widely employed for preparing tri-substituted imidazoles. ijcrt.org

These foundational methods are summarized in the table below:

| Synthetic Route | Reactants | Product Type | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | One-pot, multicomponent reaction. |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | High yields, commonly uses ammonium acetate as ammonia source. |

These classical routes form the basis for many modern variations and remain highly relevant for the synthesis of the imidazole core structure.

Specific Synthetic Approaches to 2-Ethyl-5-chloro-1H-imidazole and Closely Related Analogs

While a specific, documented synthesis for this compound is not prevalent in readily available literature, its preparation can be logically deduced from established methodologies for analogous compounds. The most plausible strategy involves a two-step sequence: first, the synthesis of the 2-ethyl-1H-imidazole precursor, followed by regioselective chlorination at the C-5 position.

The initial formation of the 2-ethyl-1H-imidazole ring can be achieved through various cyclization strategies. A common method involves the reaction of an α-hydroxyketone or an α-haloketone with an amidine. To obtain the 2-ethyl substituent, propionamidine would be the required amidine. For instance, the condensation of propionamidine with an α-dicarbonyl compound like glyoxal in the presence of ammonia would yield 2-ethyl-1H-imidazole.

Alternatively, a one-pot synthesis of the precursor 2-ethyl-4-methylimidazole has been demonstrated by reacting 2-aminopropanal dimethyl acetal with propionitrile and cuprous bromide, followed by treatment with hydrochloric acid and sodium hydroxide. chemicalbook.com This highlights the use of nitrile-based cyclization pathways.

Functional group interconversion (FGI) is a critical strategy, particularly for introducing the chloro substituent onto the pre-formed imidazole ring. The direct chlorination of an aromatic C-H bond is a common FGI. For the synthesis of this compound, the key transformation is the chlorination of 2-ethyl-1H-imidazole.

Chlorination of the imidazole ring can be challenging compared to bromination or iodination and often requires specific conditions. chemsociety.org.ng Studies on the chlorination of imidazole itself have shown that reagents like sodium hypochlorite in a basic medium can be effective. chemsociety.org.ng For substituted imidazoles, more specific chlorinating agents are often employed. A patent for preparing 2-cyano-4-(p-methylphenyl)-5-chloro-1H-imidazoles describes the use of N-chlorosuccinimide (NCS) or thionyl chloride to introduce the chlorine atom at the C-5 position. google.com

Another example of FGI on a related compound is the oxidation of 2-butyl-4-chloro-5-hydroxymethylimidazole using ceric ammonium nitrate in acetic acid to yield 2-butyl-4-chloro-5-formylimidazole. prepchem.com This demonstrates that functional groups on the chlorinated imidazole ring can be readily manipulated.

A summary of potential chlorinating agents is provided below:

| Chlorinating Agent | Typical Conditions | Notes |

| N-Chlorosuccinimide (NCS) | Aprotic solvent (e.g., THF, CCl₄), often with a radical initiator (e.g., AIBN) | Common and effective for electrophilic chlorination of heterocycles. google.com |

| Thionyl Chloride (SOCl₂) | Reflux in a suitable solvent (e.g., dichloroethane) | Can also act as a dehydrating agent. google.com |

| Sodium Hypochlorite (NaOCl) | Aqueous basic medium | A greener and readily available option. chemsociety.org.ng |

| Oxalyl Chloride | Solvent-free or in an inert solvent, with a base (e.g., triethylamine) | Used for deoxygenative chlorination of imidazole N-oxides. beilstein-journals.org |

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The aforementioned Debus-Radziszewski synthesis is a prime example of an MCR used for imidazole synthesis. ijcrt.org To specifically synthesize the 2-ethyl-1H-imidazole precursor via this route, the reactants would be a 1,2-dicarbonyl (e.g., glyoxal), propionaldehyde (to provide the C2 carbon and the ethyl group), and an ammonia source like ammonium acetate.

The reaction of benzil (a 1,2-dicarbonyl), an aldehyde, and ammonium acetate in glacial acetic acid is a well-established procedure for creating 2,4,5-trisubstituted imidazoles. ijcrt.org By replacing benzaldehyde with propionaldehyde and glyoxal for benzil, one could adapt this MCR to form the 2-ethyl-1H-imidazole core, which can then be subjected to chlorination.

Chemical Transformations and Derivatization Strategies for this compound

Once synthesized, the this compound molecule offers sites for further chemical modification, primarily at the nitrogen atoms of the imidazole ring.

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). In an N-unsubstituted imidazole like this compound, a proton can readily move between these two nitrogens in a process called tautomerism. This makes the N-1 and N-3 positions equivalent on a time-averaged basis.

Both nitrogen atoms possess lone pairs of electrons, but the pyridine-type nitrogen (the one not bonded to hydrogen) is generally more nucleophilic and is the primary site for reactions like alkylation and acylation. The electron-donating ethyl group at the C-2 position increases the electron density of the ring, enhancing the nucleophilicity of the nitrogen atoms. patsnap.com Conversely, the electron-withdrawing chloro group at the C-5 position will decrease the ring's electron density and basicity.

Derivatization, such as N-alkylation, is a common transformation. This typically involves reacting the imidazole with an alkyl halide (e.g., ethyl iodide, benzyl bromide) in the presence of a base (like K₂CO₃ or NaH) to deprotonate the N-1 nitrogen, forming a highly nucleophilic imidazolate anion. researchgate.netderpharmachemica.com This anion then attacks the alkyl halide to form the N-substituted product. For instance, the alkylation of 2-methyl-4-nitroimidazole has been studied, demonstrating that direct alkylation leads to N-substituted products. nih.gov The choice of solvent and base can influence the reaction's efficiency and regioselectivity in more complex systems. derpharmachemica.com

The table below summarizes common derivatization reactions at the imidazole nitrogen.

| Reaction Type | Reagents | Product | Notes |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | 1-Alkyl-2-ethyl-5-chloro-1H-imidazole | A common method to introduce alkyl groups. derpharmachemica.com |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Triethylamine) | 1-Acyl-2-ethyl-5-chloro-1H-imidazole | Introduces an acyl group, often used as a protecting group. |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI) | 1-Aryl-2-ethyl-5-chloro-1H-imidazole | Forms a C-N bond with an aromatic ring. |

These transformations allow for the fine-tuning of the molecule's properties and provide handles for constructing more complex structures based on the this compound scaffold.

Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C-5 position of the imidazole ring is a key site for functionalization, enabling the introduction of a wide array of substituents through several reaction types. The reactivity of this C-Cl bond is influenced by the electron-rich nature of the imidazole ring. Two principal pathways for its substitution are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

While halogens on electron-rich aromatic systems are typically resistant to nucleophilic attack, substitution can be facilitated, particularly when the imidazole ring is activated by electron-withdrawing groups or under specific reaction conditions. In the case of chloroimidazoles, the chlorine atom can be displaced by strong nucleophiles. This allows for the formation of new carbon-heteroatom bonds. For instance, nucleophiles such as amines or alcohols can replace the chlorine atom, leading to the corresponding 5-amino or 5-alkoxy imidazole derivatives. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of halo-heterocycles. The C5-Cl bond in this compound can serve as an electrophilic partner in several named reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions offer a versatile and efficient route to introduce aryl, vinyl, alkyl, and amino groups at the C-5 position.

For example, a Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology is widely used for creating biaryl structures, which are prevalent in medicinal chemistry.

| Reaction Type | Reagents/Catalyst | Product Type |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., R-NH₂, R-OH) | 5-Amino or 5-Alkoxy Imidazoles |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl or 5-Vinyl Imidazoles |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Ligand, Base | 5-Amino Imidazoles |

Modifications and Reactions at the Ethyl Group

The ethyl group at the C-2 position, while generally less reactive than the C-Cl bond, offers another avenue for synthetic modification. The hydrogens on the alpha-carbon of the ethyl group (the -CH₂- group) are analogous to benzylic hydrogens, exhibiting enhanced reactivity due to their proximity to the aromatic imidazole ring. This "benzylic-like" activation makes them susceptible to radical and oxidative transformations.

Free-Radical Halogenation:

One of the most characteristic reactions of benzylic C-H bonds is free-radical halogenation. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light, is a standard method for brominating such positions. organic-chemistry.orgwisdomlib.orgwikipedia.orgyoutube.comlibretexts.org This reaction proceeds via a resonance-stabilized radical intermediate at the alpha-carbon. libretexts.org Applying this methodology to this compound would be expected to yield 2-(1-bromoethyl)-5-chloro-1H-imidazole. This halogenated intermediate can then be used in subsequent nucleophilic substitution or elimination reactions to introduce further functionality.

Oxidation:

The ethyl side chain can also be a target for oxidation. Under controlled conditions, the ethyl group could potentially be oxidized to an acetyl group (a ketone) or, with stronger oxidizing agents, to a carboxylic acid group. This transformation would provide access to 2-acetyl or 2-carboxy imidazole derivatives, which are valuable synthetic intermediates. The specific outcome would depend heavily on the choice of oxidant and the reaction conditions.

| Reaction Type | Reagents/Catalyst | Potential Product |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 2-(1-Bromoethyl)-5-chloro-1H-imidazole |

| Side-Chain Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 2-Acetyl-5-chloro-1H-imidazole or 5-Chloro-1H-imidazole-2-carboxylic acid |

Redox Chemistry of Imidazole Derivatives

The imidazole ring is an aromatic heterocycle that can participate in both oxidation and reduction reactions, leading to significant changes in its structure and properties.

Oxidation:

The imidazole nucleus can undergo oxidation under various conditions. In atmospheric chemistry, imidazoles react with hydroxyl radicals, primarily through OH-addition to the carbon atoms of the ring, initiating a cascade of oxidation reactions. mdpi.com Photochemical oxidation of certain imidazole derivatives, such as 2,4,5-triphenylimidazole (lophine), can also occur, sometimes involving the formation of planar quinoid-like oxidation state structures. Furthermore, electrochemical studies have shown that imidazolium (B1220033) cations can be susceptible to oxidation, forming radical species. The specific products of oxidation depend on the substituents present on the ring and the reaction conditions.

Reduction:

The aromaticity of the imidazole ring makes it relatively resistant to reduction. However, catalytic hydrogenation can be achieved under specific conditions. Using specialized catalysts, such as certain chiral ruthenium complexes, the imidazole ring can be reduced to the corresponding imidazoline (a dihydroimidazole). This transformation from an aromatic to a saturated or partially saturated heterocyclic system dramatically alters the molecule's geometry and electronic properties. While the reduction of the chloro-substituent (reductive dehalogenation) is a plausible reaction, the hydrogenation of the ring itself represents a more fundamental transformation of the core structure. The electrochemical properties of imidazoles have also been studied, indicating their ability to participate in electron transfer processes, which is the basis of redox chemistry.

| Process | Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Atmospheric Oxidation | OH Radicals | Oxidized Ring Fragments |

| Oxidation | Photochemical Oxidation | UV Light, O₂ | Quinoid-like Intermediates |

| Reduction | Catalytic Hydrogenation | H₂, Ru-PhTRAP catalyst | 2-Ethyl-5-chloro-imidazoline |

Advanced Spectroscopic Characterization of 2 Ethyl 5 Chloro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Ethyl-5-chloro-1H-imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the imidazole (B134444) ring. The ethyl group would present a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shift of the methylene protons would be further downfield compared to the methyl protons, owing to the proximity of the electron-withdrawing imidazole ring. The single proton on the imidazole ring (H-4) is anticipated to appear as a singlet, as it lacks adjacent protons to couple with. The N-H proton of the imidazole ring would also likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | ~7.5 |

| -CH₂ (ethyl) | 2.6 - 2.8 | Quartet | ~7.5 |

| H-4 (imidazole) | 7.0 - 7.2 | Singlet | - |

| N-H (imidazole) | 10.0 - 12.0 | Broad Singlet | - |

Note: The predicted values are based on the analysis of similar imidazole derivatives and are subject to variation based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The imidazole ring carbons (C-2, C-4, and C-5) will resonate in the aromatic region of the spectrum. The C-2 carbon, being adjacent to two nitrogen atoms, is expected to be the most deshielded among the ring carbons. The C-5 carbon, bearing the chloro substituent, will also experience a downfield shift. The C-4 carbon will appear at a relatively upfield position in the aromatic region. The ethyl group carbons will be observed in the aliphatic region, with the methylene carbon appearing more downfield than the methyl carbon.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 10 - 15 |

| -CH₂ (ethyl) | 20 - 25 |

| C-4 (imidazole) | 115 - 120 |

| C-5 (imidazole) | 125 - 130 |

| C-2 (imidazole) | 145 - 150 |

Note: These are estimated chemical shifts based on known substituent effects on the imidazole ring.

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group, as indicated by a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum establishes one-bond correlations between protons and their directly attached carbons. This would confirm the assignments of the ethyl group protons to their corresponding carbons and the H-4 proton to the C-4 carbon of the imidazole ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group and the imidazole ring would be observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=N / C=C Stretch | 1500 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Note: The predicted frequencies are based on characteristic group frequencies and data from related imidazole compounds.

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. In the study of imidazole derivatives, Raman spectroscopy can provide valuable information about the ring vibrations. The symmetric stretching of the imidazole ring is often a strong band in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) has been effectively used to study the adsorption and orientation of imidazole molecules on metal surfaces, which can be relevant for understanding their interactions in various chemical and biological systems. rsc.org For this compound, Raman spectroscopy would be expected to show strong signals for the C-C and C=C stretching modes of the ring and the C-Cl bond. Resonance Raman studies on imidazole and its derivatives have also been conducted to understand their electronic structure and vibrational modes in detail. semanticscholar.orgipb.pt

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. For this compound, this analysis would provide the exact molecular weight and offer insights into its structure through the fragmentation patterns.

The molecular ion peak (M+) in the mass spectrum of this compound is expected to appear as a pair of peaks due to the isotopic abundance of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This would result in two molecular ion peaks:

M+ peak: corresponding to the molecule containing ³⁵Cl.

[M+2]+ peak: corresponding to the molecule containing ³⁷Cl, with an intensity approximately one-third of the M+ peak.

The fragmentation of this compound under electron impact ionization would likely proceed through several key pathways, primarily involving the cleavage of the ethyl group and potentially the loss of the chlorine atom or HCl.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Alpha-cleavage of the ethyl group is a common fragmentation pathway. This would result in a fragment ion with a mass of [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the imidazole ring and the ethyl group would lead to a fragment corresponding to the 5-chloro-1H-imidazolyl cation, [M-29]⁺.

Loss of a chlorine atom (•Cl): While less common as a primary fragmentation for aryl chlorides, the loss of the chlorine radical could occur, leading to a fragment at [M-35]⁺ and [M-37]⁺.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule could also be a possible fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (C₅H₇ClN₂)

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Notes |

| [C₅H₇ClN₂]⁺ | Molecular Ion | 130 | 132 | Isotopic pattern in a ~3:1 ratio is expected. |

| [C₄H₄ClN₂]⁺ | [M-CH₃]⁺ | 115 | 117 | Resulting from the loss of a methyl radical. |

| [C₃H₂ClN₂]⁺ | [M-C₂H₅]⁺ | 101 | 103 | Resulting from the loss of an ethyl radical. |

| [C₅H₇N₂]⁺ | [M-Cl]⁺ | 95 | - | Resulting from the loss of a chlorine radical. |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The imidazole ring in this compound is the primary chromophore that will exhibit characteristic electronic transitions.

The imidazole ring is an aromatic heterocycle, and its UV-Vis spectrum is expected to show absorptions due to π → π* transitions. The presence of the chloro and ethyl substituents will influence the position and intensity of these absorption bands.

π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the imidazole ring. These are typically high-energy transitions and result in strong absorption bands in the UV region, generally below 300 nm. The substitution on the imidazole ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. For instance, studies on other substituted imidazoles and related heterocyclic systems like tetrazoles have shown that the nature and position of substituents significantly impact the electronic transitions.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) | Chromophore |

| π → π* | 200 - 280 nm | High | Imidazole Ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information.

Based on crystallographic studies of similar imidazole derivatives, such as 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, several key structural features would be elucidated.

Molecular Geometry: The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planarity of the imidazole ring and determine the conformation of the ethyl group relative to the ring.

Crystal System and Space Group: The crystallographic data would define the unit cell parameters and the symmetry of the crystal lattice. For example, related chloro-imidazole compounds have been found to crystallize in various systems, including triclinic and monoclinic.

Interactive Data Table: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl). |

| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | Dihedral angles that describe the conformation of the ethyl group. |

| Crystal Packing | Arrangement of molecules in the crystal lattice. |

| Intermolecular Forces | Identification and characterization of non-covalent interactions. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal's structure. |

Computational and Theoretical Investigations of 2 Ethyl 5 Chloro 1h Imidazole

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric features of 2-Ethyl-5-chloro-1H-imidazole. These calculations provide a theoretical framework for understanding its stability and reactivity.

Hartree-Fock (HF) Level Calculations for Imidazole (B134444) Systems

The Hartree-Fock (HF) method, an ab initio approach, provides a fundamental, albeit less correlated, picture of the electronic structure. While often less accurate than DFT for absolute energies, HF calculations are valuable for providing a baseline understanding of molecular orbitals and electronic configurations in imidazole systems. In the study of molecules like 5-chloro-1,2,4-triazole, a related heterocyclic compound, HF methods have been used to calculate properties and derive structural information. For this compound, HF calculations would serve to approximate its electronic energy and orbital shapes, offering a qualitative view that can be refined by more advanced computational methods.

Conformational Analysis and Tautomerism of this compound

The structure of this compound is subject to conformational flexibility, primarily due to the rotation of the ethyl group. Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformers.

Furthermore, imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For this compound, two principal tautomers are possible: 2-ethyl-4-chloro-1H-imidazole and this compound. DFT calculations are essential for determining the relative energies of these tautomers. By comparing their thermodynamic stabilities, researchers can predict the predominant tautomeric form in various environments, which is critical as different tautomers can exhibit distinct chemical and biological activities. Studies on related imidazole systems have shown that the nature and position of substituents significantly influence the tautomeric equilibrium.

Analysis of Electronic Properties

The electronic properties of a molecule are key to predicting its chemical behavior, including its reactivity and interaction with other molecules.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, quantum chemical calculations can provide the energies of these orbitals and visualize their spatial distribution. The HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is located on the electron-deficient areas. This information helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

| Property | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

No specific experimental or theoretical values for the HOMO-LUMO energies of this compound were found in the searched literature. The table is provided as a template for such data.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Different colors on the MEP map represent different potential values:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically associated with electronegative atoms like nitrogen and chlorine.

Blue: Represents regions of positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. These are often found around hydrogen atoms.

Green: Denotes areas of neutral or near-zero potential.

For this compound, an MEP map would reveal the negative potential around the nitrogen atoms and the chlorine atom, highlighting them as potential sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen (N-H), would show a positive potential, indicating their susceptibility to nucleophilic attack. This detailed charge landscape is fundamental for understanding intermolecular interactions, including hydrogen bonding.

Theoretical Vibrational Spectra Prediction and Correlation with Experimental Data

The vibrational properties of this compound can be thoroughly investigated using computational methods, most notably Density Functional Theory (DFT). DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set such as 6-311++G(d,p), are widely employed for their accuracy in predicting vibrational frequencies. spectroscopyonline.com

The process begins with the geometric optimization of the molecule to find its most stable conformation (lowest energy state). Following optimization, harmonic vibrational frequency calculations are performed. These theoretical frequencies, however, are known to systematically deviate from experimental data due to the harmonic approximation and basis set limitations. researchgate.net To bridge this gap, the calculated frequencies are uniformly scaled. The selection of an optimal scaling factor is crucial and is often derived from comparing theoretical and experimental data for structurally related compounds. nih.gov For calculations using the B3LYP method, scaling factors are typically in the range of 0.96-0.97. nih.govhw.ac.uk

A detailed assignment of the vibrational modes can then be achieved by analyzing the potential energy distribution (PED). This analysis correlates each calculated frequency with specific molecular motions, such as stretching, bending, and torsional vibrations of the imidazole ring, the ethyl group, and the carbon-chlorine bond.

For this compound, characteristic vibrational modes would include:

N-H stretching: Typically observed in the high-frequency region of the infrared (IR) spectrum.

C-H stretching: Aromatic (from the imidazole ring) and aliphatic (from the ethyl group) C-H stretching vibrations.

C=N and C=C stretching: Vibrations associated with the imidazole ring structure.

C-Cl stretching: A mode at lower frequencies characteristic of the carbon-chlorine bond.

Ring bending and torsional modes: Complex vibrations involving the entire imidazole ring.

The correlation between the scaled theoretical frequencies and experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allows for a definitive assignment of the observed spectral bands. researchgate.net This comparative analysis validates both the computational model and the experimental measurements. researchgate.net

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies This table is a representative example of how data for this compound would be presented. Actual experimental and calculated values are required for a definitive analysis.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3640 | 3500 | - |

| Aromatic C-H stretch | 3210 | 3085 | - |

| Aliphatic C-H stretch | 3120 | 2998 | - |

| C=N stretch | 1655 | 1590 | - |

| Ring C=C stretch | 1540 | 1480 | - |

| C-Cl stretch | 780 | 750 | - |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and conformational changes. nih.gov For this compound, MD simulations can elucidate how it interacts with solvent molecules (e.g., water) or biological macromolecules. nih.govacs.org

Simulations are typically performed using classical force fields, such as OPLS (Optimized Potentials for Liquid Simulations), in a periodic box containing the molecule of interest and a large number of solvent molecules. The system is first minimized to remove steric clashes, then gradually heated and equilibrated at a target temperature and pressure (e.g., 298.15 K and 1 atm). acs.org Following equilibration, a production run is performed to collect trajectory data for analysis.

Analysis of the MD trajectory can reveal key aspects of intermolecular interactions:

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and an acceptor (the lone pair on the other nitrogen atom). MD simulations can quantify the number, lifetime, and geometry of hydrogen bonds formed between the molecule and its environment, such as water. nih.gov

Halogen Bonding: The chlorine atom at the 5-position can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. mdpi.commdpi.com MD simulations can identify potential halogen bond acceptors and characterize the stability of these interactions. nih.gov

Hydrophobic Interactions: The ethyl group provides a nonpolar region that can engage in hydrophobic interactions.

System Stability: Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the molecule's conformation and the flexibility of its constituent atoms throughout the simulation. nih.gov

These simulations are crucial for understanding how this compound behaves in a condensed phase, which is essential for predicting its solubility, partitioning behavior, and interactions with biological targets. gatech.edu

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table provides an example of the setup for an MD simulation.

| Parameter | Typical Value/Method |

|---|---|

| Force Field | OPLS, AMBER, CHARMM |

| Solvent Model | TIP3P (for water) |

| System Size | 1 solute molecule + >2000 solvent molecules |

| Boundary Conditions | Periodic Boundary Conditions (PBC) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298.15 K or 310 K |

| Pressure | 1 atm |

| Simulation Time | 10 - 100 nanoseconds (ns) |

| Time Step | 1 - 2 femtoseconds (fs) |

Structure-Activity Relationship (SAR) at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a molecule with its biological activity. researchgate.net For compounds like this compound, which belongs to a class of molecules with known antifungal and antibacterial activities, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. researchgate.netnih.govresearchgate.netyoutube.com These models provide a mathematical equation that links molecular descriptors to activity, enabling the prediction of efficacy for new, unsynthesized derivatives. scientific.netelsevierpure.com

The development of a QSAR model involves several steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of related imidazole compounds with known biological activities. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic, steric, hydrophobic, or topological. jmpas.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that finds the best correlation between a subset of descriptors and the observed biological activity (e.g., minimum inhibitory concentration, MIC). researchgate.netscielo.br

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics and, ideally, an external test set of compounds not used in model development.

For this compound, a theoretical SAR analysis would focus on how the ethyl group at position 2 and the chlorine atom at position 5 influence its potential activity.

The Ethyl Group (C₂H₅): This group primarily influences steric and hydrophobic properties. Descriptors like molar refractivity (MR) and the logarithm of the partition coefficient (logP) would quantify its contribution. researchgate.net

The Chlorine Atom (Cl): As a halogen, it contributes to both lipophilicity and electronic properties. Its electron-withdrawing nature can affect the pKa of the imidazole ring and its ability to participate in hydrogen and halogen bonding. nih.govnih.gov Descriptors such as HOMO/LUMO energies and atomic charges would be relevant. inonu.edu.tr

By analyzing the coefficients in a derived QSAR equation, researchers can hypothesize which properties are most important for the desired biological activity, guiding the rational design of more potent analogues. nih.gov

Table 3: Examples of Molecular Descriptors Used in Theoretical SAR/QSAR Studies This table lists common descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Category | Descriptor Example | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Electronic | Dipole Moment | Molecular polarity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Steric | Molecular Weight (MW) | Molecular size |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity/hydrophilicity balance |

| Hydrophobic | Hydration Energy | Solubility in water |

| Topological | Wiener Index | Molecular branching and compactness |

Advanced Research Applications and Potential of 2 Ethyl 5 Chloro 1h Imidazole

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

2-Ethyl-5-chloro-1H-imidazole is a prime example of a key synthetic intermediate, a stable, well-characterized molecule that serves as a crucial stepping stone in the assembly of more complex chemical structures. Its pre-formed imidazole (B134444) core allows chemists to bypass the often-challenging initial ring synthesis, instead focusing on targeted modifications to build intricate molecular architectures.

The structure of this compound offers multiple reactive sites, making it an ideal starting point for the synthesis of a wide array of other heterocyclic systems. The imidazole ring can be functionalized or annulated (fused with another ring) to create novel chemical entities. Imidazole derivatives are known to be precursors for various fused heterobicyclic systems, including imidazothiazoles, which are of significant interest in medicinal chemistry.

The general strategy involves leveraging the nucleophilicity of the ring nitrogens or activating the carbon positions for condensation and cyclization reactions. For instance, related chloro-imidazole aldehydes have been used to synthesize chalcones, which are then cyclized to form chromone (B188151) derivatives, demonstrating the transformation of an imidazole-based starting material into a completely different heterocyclic framework. This versatility allows for the generation of diverse molecular libraries for biological screening and materials science research. nih.gov

| Precursor Type | Reaction Partner(s) | Resulting Heterocyclic System | General Reaction Type |

|---|---|---|---|

| Amino-imidazole | Isothiocyanates | Imidazothiazole | Cyclocondensation |

| Diazo-imidazole | β-Naphthol | Naphthimidazo-triazine | Azo coupling followed by cyclization |

| Chloro-imidazole Carbaldehyde | o-Hydroxy Acetophenones | Chromone | Claisen-Schmidt condensation then oxidative cyclization |

| Substituted Imidazole | Dicarbonyl compounds, Ammonia, Aldehydes | Tri-substituted Imidazole | Multi-component condensation |

In multi-step syntheses, intermediates like this compound are vital for constructing large, pharmacologically relevant molecules. A key advantage is that the imidazole core can be carried through several synthetic steps, with the substituents (ethyl and chloro groups) directing reactivity or providing steric bulk. The chloro group, in particular, can be a site for subsequent cross-coupling reactions or nucleophilic substitutions to build out the molecular framework. There are numerous examples in the literature where substituted imidazoles are crucial intermediates in the synthesis of pharmaceutical compounds. For instance, a similarly substituted imidazole, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a well-documented key intermediate in the synthesis of Olmesartan, a widely used antihypertensive drug.

Contributions to Catalysis and Ligand Design

The two nitrogen atoms within the imidazole ring are fundamental to its role in catalysis and coordination chemistry. Their ability to act as electron-pair donors (Lewis bases) allows them to interact with and influence other chemical species.

Imidazole and its derivatives are excellent ligands for a wide range of transition metals. The imine nitrogen (HC=N–CH) readily binds to metal ions, forming stable coordination complexes. wikipedia.org The resulting metal-ligand complexes can themselves be highly effective catalysts for various organic transformations. The electronic properties of the imidazole ring can be fine-tuned by substituents; the ethyl and chloro groups on this compound would modify the electron-donating ability of the nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complex.

A significant advancement in this area is the use of imidazolium (B1220033) salts, which are precursors to N-Heterocyclic Carbenes (NHCs). acs.org NHCs are a powerful class of ligands that form exceptionally strong bonds with metals, leading to highly stable and active catalysts. scripps.edunih.gov Studies have shown that NHCs can act as effective mimics for histidine/imidazole residues in stabilizing iron-nitrosyl complexes, highlighting their robust coordinating ability. acs.orgnih.gov

| Imidazole Derivative Type | Metal Ion Examples | Resulting Complex/Species | Application Area |

|---|---|---|---|

| Neutral Imidazole | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Coordination Complexes | Homogeneous Catalysis, Bioinorganic Mimics |

| Imidazolium Salt | Rh(I), Ru(II), Pd(0), Fe(0) | N-Heterocyclic Carbene (NHC) Complexes | Cross-coupling, Metathesis, Hydrogenation |

| Multi-imidazole Ligand | Cd(II), Ni(II) | Metal-Organic Frameworks (MOFs) | Gas Storage, Sensing, Heterogeneous Catalysis |

Beyond coordinating to metals, the imidazole framework itself can function as an organocatalyst, accelerating chemical reactions without the need for a metal center. ias.ac.in This is attributed to its amphoteric nature; the ring contains both a basic, pyridine-like nitrogen and a potentially acidic N-H proton. ias.ac.in This dual functionality allows it to activate both electrophiles and nucleophiles simultaneously. Imidazole has been successfully employed as an organocatalyst in various multicomponent reactions, which are highly efficient processes for building molecular complexity. rsc.org For example, it has been shown to catalyze the synthesis of complex heterocyclic systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, demonstrating its utility in promoting C-N and C-C bond formation under mild conditions. ias.ac.in Studies have also shown that imidazole and its derivatives possess cholinesterase-like properties, capable of accelerating hydrolysis reactions. researchgate.net

Integration into Functional Materials Science

The ligating properties of this compound make it a valuable component for the rational design of advanced functional materials. Specifically, its ability to coordinate with metal ions is central to the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgnih.gov

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are widely used as the organic linkers in this context. rsc.orgresearchgate.net By linking metal centers, imidazole-based ligands help to form extended one-, two-, or three-dimensional networks with well-defined pores and channels. The properties of the resulting MOF, such as pore size, stability, and functionality, can be systematically tuned by modifying the structure of the imidazole ligand. The ethyl and chloro groups of this compound would project into the pores of the framework, influencing its chemical environment and its affinity for guest molecules. These materials have potential applications in gas storage, separation, chemical sensing, and heterogeneous catalysis. nih.govfau.denih.gov For example, imidazole-modified covalent organic frameworks (COFs) have been coordinated with transition metals like cobalt to create efficient electrocatalysts. mdpi.com

Polymer Chemistry and Advanced Coatings

While direct applications of this compound in mainstream polymer production are not extensively documented, the inherent reactivity of the imidazole core and its derivatives suggests significant potential in specialized polymer and coating applications. Imidazole compounds are known to function as curing agents for epoxy resins, where the nitrogen atoms can catalyze the polymerization process. The specific substitution of this compound could modulate this catalytic activity, potentially offering control over curing times and the final properties of the polymer network.

Furthermore, the imidazole moiety is a key component in certain corrosion inhibitors and antifouling coatings. Imidazole and its derivatives can form protective layers on metal surfaces, and their incorporation into polymer coatings can enhance durability and resistance to environmental degradation. The presence of a chlorine atom in this compound could further enhance its performance in these applications due to potential biocidal activity, a desirable trait for antifouling coatings. Research in this area is focused on synthesizing functional polymers with pendant imidazole groups to create advanced coatings with tailored properties. For instance, imidazole compounds have been used to coat copper nanoparticles, forming a protective layer that improves oxidation resistance and sintering properties, which is relevant for applications in microelectronics packaging. mdpi.com

| Potential Application Area | Role of this compound | Potential Advantages |

| Epoxy Resin Curing | Latent curing agent or accelerator | Controlled curing kinetics, modified polymer properties |

| Corrosion Inhibition | Formation of protective films on metal surfaces | Enhanced corrosion resistance |

| Antifouling Coatings | Active biocide and adhesion promoter | Prevention of marine organism growth on submerged surfaces |

| Nanoparticle Stabilization | Surface coating for metal nanoparticles | Improved stability and prevention of oxidation |

Photoactive and Optoelectronic Material Development

The imidazole ring is a versatile scaffold for the development of photoactive and optoelectronic materials due to its aromatic nature and tunable electronic properties. researchgate.net The photophysical characteristics of imidazole derivatives can be finely adjusted by introducing various substituents, making them attractive for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and dye-sensitized solar cells. researchgate.netrsc.orguokerbala.edu.iq

The 2-ethyl and 5-chloro substituents on the imidazole ring of this compound are expected to influence its electronic and photophysical properties. The electron-withdrawing nature of the chlorine atom can lower the energy levels of the molecular orbitals, potentially leading to red-shifted absorption and emission spectra. The ethyl group, being an electron-donating group, can modulate the electron density and steric hindrance around the imidazole core. This interplay of electronic effects can be exploited to design novel materials with specific optical properties.

Recent research has highlighted the potential of imidazole-based compounds in various optoelectronic applications:

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are being investigated as host materials and emitters in OLEDs. Their bipolar charge-transport properties and high thermal stability are advantageous for device performance. researchgate.net

Fluorescent Sensors: The imidazole scaffold can be functionalized to create fluorescent probes for the detection of ions and small molecules. The binding of an analyte can induce changes in the fluorescence properties of the imidazole derivative, enabling sensitive detection. bohrium.com

Dye-Sensitized Solar Cells (DSSCs): Imidazole-based dyes have been synthesized and used as sensitizers in DSSCs. The imidazole unit can act as a donor-π bridge-acceptor system, facilitating efficient charge separation and injection into the semiconductor electrode. uokerbala.edu.iq

The unique substitution pattern of this compound makes it a promising candidate for further exploration in these areas.

Pharmaceutical Chemistry Research (Focused on Chemical Synthesis and Molecular Interaction Studies)

The imidazole nucleus is a ubiquitous feature in many biologically active compounds and approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. The specific structure of this compound provides a valuable starting point for the synthesis of novel molecular entities for biological investigation.

Design and Synthesis of Novel Imidazole-Based Scaffolds for Biological Investigation

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of reactive sites—the N-H proton, the chlorine atom, and the potential for functionalization of the ethyl group—allows for a variety of chemical transformations.

N-Alkylation and N-Arylation: The imidazole nitrogen can be readily alkylated or arylated to introduce diverse substituents, which can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Substitution of the Chlorine Atom: The chlorine atom at the 5-position can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups. This position is often critical for interaction with biological targets.

Functionalization of the Ethyl Group: While less common, the ethyl group can also be a site for further chemical modification to explore the structure-activity relationship (SAR).

The synthesis of novel scaffolds from chloro-imidazoles is a common strategy in drug discovery. For instance, various 2-substituted-5-chloroimidazoles have been used to synthesize compounds with potential antimicrobial, anticancer, and anti-inflammatory activities. The combination of the ethyl and chloro substituents in this compound offers a unique starting point for creating libraries of compounds for high-throughput screening.

| Synthetic Transformation | Reagents and Conditions | Potential Outcome |

| N-Alkylation | Alkyl halides, base | Introduction of diverse side chains for SAR studies |

| N-Arylation | Aryl boronic acids, copper or palladium catalysts | Synthesis of N-aryl imidazole derivatives |

| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides | Functionalization at the C5 position |

| Cross-Coupling Reactions | Boronic acids, organostannanes (Suzuki, Stille coupling) | Formation of C-C bonds at the C5 position |

Molecular Docking and Ligand-Protein Interaction Studies (Computational)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. This technique is widely employed in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

For derivatives of this compound, molecular docking studies can provide valuable insights into their potential biological targets. By creating a virtual library of compounds based on the this compound scaffold, researchers can dock these molecules into the active sites of various enzymes or receptors implicated in disease.

Key interactions that can be studied using molecular docking include:

Hydrogen Bonding: The imidazole ring contains both hydrogen bond donors (N-H) and acceptors (N), which can form crucial interactions with amino acid residues in the protein's active site.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Hydrophobic Interactions: The ethyl group and the aromatic imidazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic imidazole ring can form pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Docking studies on related chloro-substituted imidazole derivatives have been reported to predict their binding modes to various targets, including enzymes involved in microbial pathogenesis and cancer progression. rsc.org These computational models help in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

In vitro Biochemical Mechanism Studies (e.g., enzyme binding, receptor interaction)

Following computational predictions and chemical synthesis, in vitro biochemical assays are essential to validate the biological activity of novel compounds derived from this compound and to elucidate their mechanism of action. These assays provide quantitative data on the interaction of a compound with its biological target.

Enzyme Inhibition Assays: If a compound is predicted to be an enzyme inhibitor, its potency can be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a common metric for inhibitor potency. For example, chloro-imidazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. researchgate.net

Receptor Binding Assays: For compounds designed to target a specific receptor, radioligand binding assays can be used to determine their binding affinity (Ki). In these assays, the test compound competes with a radiolabeled ligand for binding to the receptor. nih.gov

Cell-Based Assays: To assess the effect of a compound in a more biologically relevant context, cell-based assays are employed. These can measure various cellular responses, such as cell viability, proliferation, or the activation of specific signaling pathways. For instance, the in vitro activity of a chloroaryl-substituted imidazole has been investigated against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

Through these in vitro studies, researchers can confirm the biological activity of compounds derived from this compound, understand their mechanism of action at the molecular level, and establish a foundation for further preclinical development.

Future Research Directions and Unaddressed Challenges in 2 Ethyl 5 Chloro 1h Imidazole Chemistry

Development of Green and Sustainable Synthetic Methodologies

A primary challenge in heterocyclic chemistry is the development of environmentally benign synthetic protocols. Traditional syntheses of substituted imidazoles can rely on harsh reagents and energy-intensive conditions. Future research must prioritize the application of green chemistry principles to the synthesis of 2-Ethyl-5-chloro-1H-imidazole.

Key areas for investigation include:

Multi-Component Reactions (MCRs): MCRs are one-pot processes that combine three or more reactants, offering high atom economy and operational simplicity. taylorfrancis.com Designing an MCR strategy for this compound would represent a significant advancement over classical multi-step syntheses.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by enabling efficient and direct heating of the reaction mixture. nih.govmdpi.com Exploring microwave-assisted protocols could provide a rapid and energy-efficient route to this compound. nih.gov

Solvent-Free and Alternative Solvent Systems: Avoiding volatile and toxic organic solvents is a core tenet of green chemistry. taylorfrancis.com Research into solid-state reactions or the use of benign and recyclable solvents like ionic liquids could substantially reduce the environmental footprint of the synthesis. nih.gov

| Methodology | Traditional Approach | Proposed Green Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot Multi-Component Reaction (MCR) | Higher atom economy, reduced waste, simplified work-up. taylorfrancis.com |

| Energy Input | Conventional heating (e.g., oil bath) | Microwave Irradiation | Rapid heating, shorter reaction times, improved energy efficiency. nih.gov |

| Solvent | Volatile organic solvents (e.g., DMF, Toluene) | Solvent-free conditions or green solvents (e.g., water, ionic liquids) | Reduced environmental impact, increased safety, easier product isolation. taylorfrancis.comnih.gov |

Exploration of Novel Reactivity Pathways and Mechanistic Insights

The reactivity of this compound is not yet extensively documented, presenting a significant unaddressed challenge. The electronic interplay between the ethyl and chloro substituents likely imparts unique reactivity that warrants detailed investigation.

Future research should focus on:

C-H Functionalization: Direct C-H activation and functionalization are powerful tools in modern organic synthesis. Probing the selective functionalization of the C-4 position of the imidazole ring would open new avenues for creating diverse derivatives.

Cross-Coupling Reactions: The chlorine atom at the C-5 position serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A systematic study of these reactions would vastly expand the library of accessible derivatives.

Mechanistic Studies: A fundamental challenge is the lack of detailed mechanistic information for reactions involving this compound. In-depth kinetic and computational studies are needed to understand reaction pathways, identify intermediates, and optimize conditions for desired transformations. This includes exploring novel pathways such as the denitrogenative transformation of 5-amino-1,2,3-triazole precursors, which can offer alternative routes to substituted imidazoles. mdpi.com

Advanced Characterization Techniques for Dynamic Systems

Characterizing transient intermediates and understanding the dynamics of reactions involving this compound requires moving beyond standard analytical methods. An unaddressed challenge is the real-time monitoring of its synthesis and subsequent transformations.

Future efforts should incorporate:

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reacting species. Applying these methods can provide invaluable data on reaction kinetics and mechanisms without the need for quenching and sampling.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can be used to detect and identify short-lived intermediates, providing direct evidence for proposed reaction pathways. mdpi.com

Crystallographic Studies: While challenging, obtaining single-crystal X-ray diffraction data for the compound and its derivatives or metal complexes would provide definitive structural information, confirming connectivity and stereochemistry and offering insights into intermolecular interactions. mdpi.com

Data-Driven Approaches and Machine Learning in Chemical Prediction

The application of computational tools and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of imidazole derivatives. A significant opportunity lies in building predictive models for this compound and its analogues.

Key research directions include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Developing QSAR/QSPR models can establish mathematical relationships between the structural features of imidazole derivatives and their biological activities or physicochemical properties. researchgate.netresearchgate.net Such models can predict the antimicrobial or anticancer potential of novel derivatives before their synthesis, saving time and resources. researchgate.net

Reaction Yield Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic transformations. chemrxiv.org Applying this to the chemistry of this compound could help chemists prioritize high-yielding reaction pathways.

De Novo Molecular Design: Integrating ML models with molecular design algorithms can facilitate the computational discovery of novel imidazole derivatives with desired properties. These data-driven approaches can explore vast chemical spaces to identify promising candidates for specific applications.

| Computational Method | Objective | Required Data | Potential Outcome for this compound |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity (e.g., antimicrobial, anticancer) | A dataset of imidazole derivatives with known structures and measured activities. researchgate.net | Identification of novel derivatives with potentially enhanced therapeutic effects. |

| QSPR (Quantitative Structure-Property Relationship) | Predict physicochemical properties (e.g., solubility, enthalpy) | A dataset of imidazoles with known structures and measured properties. researchgate.net | Design of molecules with optimal properties for materials or pharmaceutical applications. |

| Reaction Yield Prediction Models | Predict the yield of a chemical reaction | A curated dataset of reactions with detailed conditions and corresponding yields. chemrxiv.org | Optimization of synthetic routes and prioritization of high-efficiency transformations. |

Expanding Applications in Emerging Fields of Chemical Science

While imidazole derivatives are well-known in medicinal chemistry, the specific potential of this compound in other emerging fields remains largely untapped. Future research should aim to broaden its application scope.

Promising areas for exploration include:

Coordination Chemistry and Catalysis: The nitrogen atoms in the imidazole ring are excellent ligands for metal ions. nih.gov Synthesizing and characterizing coordination complexes of this compound with various transition metals could lead to novel catalysts for organic transformations or functional metallo-supramolecular assemblies. mdpi.comnih.gov

Materials Science: The imidazole motif is being explored in functional materials. rsc.org Research into incorporating this compound into polymers or as a component in organic light-emitting diodes (OLEDs), solar cells, or sensors represents a frontier in materials science. rsc.org

Chemical Probes: Functionalized imidazoles can serve as probes for biological imaging or sensing. Developing derivatives of this compound that can selectively bind to and detect specific ions or biomolecules is a challenging but high-impact research direction. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Ethyl-5-chloro-1H-imidazole and its derivatives?

- Methodology :

-

Cyclocondensation : React ethylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions. For example, using p-toluenesulfonic acid (p-TSA) in dimethylformamide (DMF) at reflux (100°C) facilitates imidazole ring formation .

-

Substitution : Introduce chloro and ethyl groups via nucleophilic substitution or halogenation. Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled pH and temperature .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

- Key Considerations :

-

Monitor reaction progress via TLC or HPLC to optimize yields.

-

Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound?

- Methodology :

-

¹H/¹³C NMR : Identify substituent positions (e.g., ethyl and chloro groups) through chemical shifts and coupling patterns. For example, the ethyl group shows a triplet (~1.2 ppm) and quartet (~2.4 ppm), while aromatic protons resonate at 6.8–7.5 ppm .

-

IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹, N-H stretch at 3200–3400 cm⁻¹) .

-

Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or EI-MS (e.g., [M+H]⁺ peak at m/z 159 for the base compound) .

- Data Interpretation Challenges :

-

Tautomerism in imidazole derivatives may lead to ambiguous NMR signals. For example, 2-(7-methyl-1H-indol-3-ylthio)-5-methoxy-1H-benzo[d]imidazole exists as a tautomeric mixture, requiring 2D NMR (COSY, NOESY) for resolution .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

-

Crystal Growth : Slow evaporation of saturated solutions (e.g., dichloromethane/hexane) yields diffraction-quality crystals .

-

Refinement : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze hydrogen-bonding networks and molecular packing. For instance, Etter’s graph-set analysis can classify H-bond motifs (e.g., R₂²(8) rings) .

- Case Study :

-

A derivative with conflicting NMR data was resolved via crystallography, revealing a twisted imidazole ring due to steric hindrance from the ethyl group, explaining anomalous spectroscopic results .

Q. What strategies optimize molecular docking studies of this compound derivatives for EGFR inhibition?

- Methodology :

-

Ligand Preparation : Generate 3D conformers using Open Babel, then minimize energy with MMFF94 force fields .

-

Receptor Preparation : Retrieve EGFR structure (PDB: 1M17), remove water molecules, and add polar hydrogens using AutoDock Tools .

-

Docking : Employ AutoDock Vina with a grid box centered on the ATP-binding site. Validate poses using RMSD clustering (<2.0 Å) .

- Experimental Validation :

-

Correlate docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with in vitro IC₅₀ values from MTT assays. For example, derivatives with electron-withdrawing groups (e.g., -Cl) showed enhanced EGFR inhibition .

Q. How to address contradictions in reaction yields or product distributions during synthesis?

- Troubleshooting Framework :

Reagent Purity : Trace moisture in POCl₃ can reduce chlorination efficiency. Pre-dry reagents over molecular sieves .

Temperature Control : Exothermic reactions (e.g., cyclocondensation) require cooling to avoid side products like dimerized imidazoles .

Catalyst Optimization : Replace homogeneous catalysts (e.g., p-TSA) with heterogeneous alternatives (zeolites) to improve recyclability and yield .

- Case Study :

- A 30% yield discrepancy was traced to competing pathways in the presence of excess ethylamine. Switching to a stepwise protocol (first chlorination, then ethylation) increased yield to 85% .

Q. What computational tools predict synthetic routes for novel this compound analogs?

- Methodology :

- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose routes based on reaction databases. For example, a one-step synthesis from 2-ethylimidazole and Cl₂ gas was predicted with 92% feasibility .

- DFT Calculations : Gaussian 09 optimizes transition states to identify kinetically favorable pathways (e.g., chlorination at C5 over C4 due to lower activation energy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.